molecular formula C18H15N3S B3007595 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile CAS No. 1207005-79-5

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile

Cat. No.: B3007595
CAS No.: 1207005-79-5
M. Wt: 305.4
InChI Key: GDLPHJCOWDPUPK-UHFFFAOYSA-N
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Description

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at positions 1 and 5, a thioether linkage at position 2, and a propanenitrile group. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, ammonia, and benzil under acidic or basic conditions.

    Substitution at position 2: The imidazole ring is then functionalized at position 2 with a thioether group. This can be done by reacting the imidazole with a thiol compound in the presence of a suitable catalyst.

    Introduction of the propanenitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its imidazole core which is known to exhibit various pharmacological activities.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and nitrile groups can also participate in binding interactions, enhancing the compound’s overall biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress, signaling pathways related to cell proliferation, and receptors involved in immune response.

Comparison with Similar Compounds

Similar Compounds

    1,5-diphenyl-1H-imidazole: Lacks the thioether and nitrile groups, resulting in different chemical and biological properties.

    2-mercapto-1,5-diphenyl-1H-imidazole: Contains a thiol group instead of a thioether, which can affect its reactivity and biological activity.

    3-(1,5-diphenyl-1H-imidazol-2-yl)propanenitrile: Lacks the thioether group, which can influence its chemical stability and reactivity.

Uniqueness

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is unique due to the presence of both the thioether and nitrile groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the imidazole core makes it a versatile compound for various applications in research and industry.

Biological Activity

3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is a compound belonging to the class of imidazole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with diphenyl substitutions and a thioether linkage to a propanenitrile group. Its structure can be represented as follows:

C18H16N2S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{S}

This configuration contributes to its unique biological properties, making it a candidate for various medicinal applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using HeLa (cervical cancer) and MCF7 (breast cancer) cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values of 0.80 μM for HeLa cells and 0.43 μM for MCF7 cells, indicating strong antiproliferative effects .

Mechanism of Action:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .
  • DNA Interaction: It shows strong binding affinity to DNA, suggesting that it may act by intercalating into the DNA structure, thereby disrupting replication processes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of imidazole exhibit significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Case Studies

  • Cytotoxicity Assays:
    • A study demonstrated that treatment with 5 μM of the compound led to increased cell populations in the G2/M phase in HeLa cells, while reducing those in G0/G1 and S phases, indicating effective cell cycle modulation .
  • DNA Cleavage Studies:
    • The compound was shown to cleave plasmid DNA via both oxidative and hydrolytic pathways without requiring external reagents. This property is crucial for its potential use in gene therapy applications .

Data Tables

Activity Cell Line IC50 (μM) Mechanism
AnticancerHeLa0.80Apoptosis induction
AnticancerMCF70.43DNA intercalation
AntimicrobialVariousVariableCell membrane disruption

Properties

IUPAC Name

3-(1,5-diphenylimidazol-2-yl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c19-12-7-13-22-18-20-14-17(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPHJCOWDPUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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